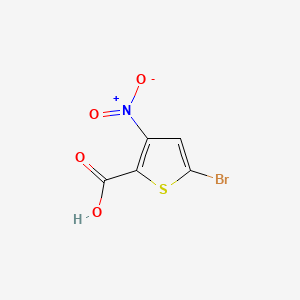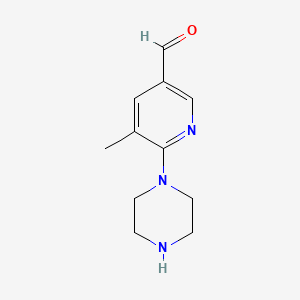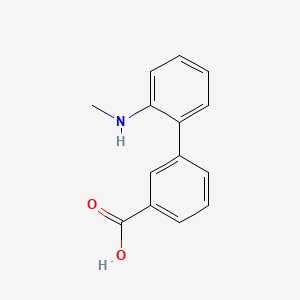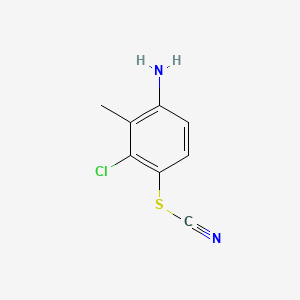
3-Chloro-2-methyl-4-thiocyanatoaniline
説明
Molecular Structure Analysis
The molecular formula of 3-Chloro-2-methyl-4-thiocyanatoaniline is C8H7ClN2S . Its InChI code is 1S/C8H7ClN2S/c1-5-6(11)2-3-7(8(5)9)12-4-10/h2-3H,11H2,1H3 . The molecular weight is 198.67 g/mol .Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-2-methyl-4-thiocyanatoaniline is 198.67 g/mol . Other physical and chemical properties like boiling point, melting point, and density are not specified in the available resources .科学的研究の応用
Synthesis and Antimicrobial Properties
One significant application of compounds related to 3-Chloro-2-methyl-4-thiocyanatoaniline involves their use in synthesizing antimicrobial agents. For instance, the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment has been explored. These compounds, obtained via copper catalytic anionarylation, were tested for their antibacterial and antifungal activities, showing promise as potential antimicrobial agents (Baranovskyi et al., 2018).
Spectroscopic Analysis and Chemical Properties
The chemical properties of thiocyanatoaniline derivatives have been extensively studied using spectroscopic techniques. The Fourier transform infrared (FTIR) and FT-Raman spectra of related compounds have been recorded to understand their vibrational assignments and fundamental modes. Such studies enable the comparison of experimental data with theoretical predictions, facilitating a deeper understanding of the compound's chemical behavior (Arjunan & Mohan, 2008).
Development of Novel Therapeutic Agents
Research has also delved into the synthesis of new derivatives with potential therapeutic applications. For example, the synthesis of some new hydrazones from the quinazolinone moiety has been explored, using related compounds as precursors. These derivatives have been investigated for their chemical properties and potential biological activities, indicating the versatility of thiocyanatoaniline derivatives in medicinal chemistry (AL-ALAAF & Al-iraqi, 2021).
Furthermore, the anti-inflammatory activity of newly synthesized compounds related to thiocyanatoaniline has been examined, revealing promising results compared to standard drugs. This highlights the potential of such compounds in developing new anti-inflammatory treatments (Osarodion, 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-amino-2-chloro-3-methylphenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-5-6(11)2-3-7(8(5)9)12-4-10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZHLVJULLQAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)SC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653368 | |
| Record name | 4-Amino-2-chloro-3-methylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14030-84-3 | |
| Record name | 4-Amino-2-chloro-3-methylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

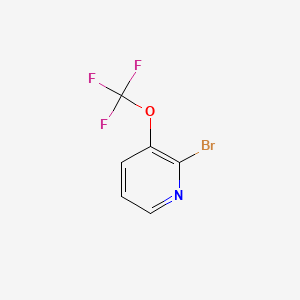
![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)
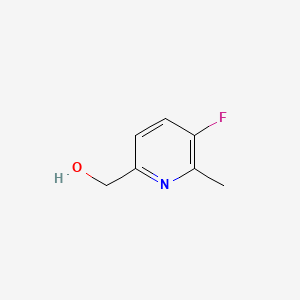
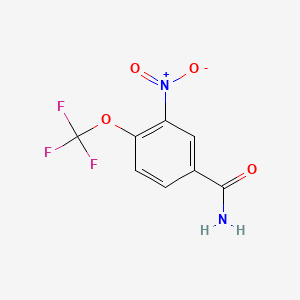

![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)

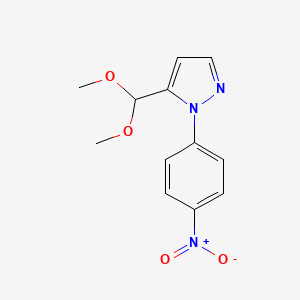
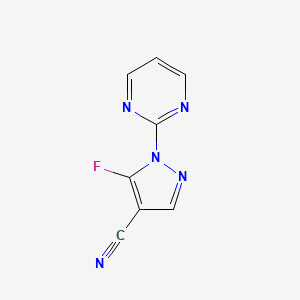
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)
